molecular formula C14H28O2 B1594105 3-Methylbutyl nonanoate CAS No. 7779-70-6

3-Methylbutyl nonanoate

Cat. No. B1594105
CAS RN: 7779-70-6
M. Wt: 228.37 g/mol
InChI Key: SHGMLOSSRPFLKG-UHFFFAOYSA-N
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Description

3-Methylbutyl nonanoate belongs to the class of organic compounds known as fatty acid esters . These compounds are carboxylic ester derivatives of fatty acids. Although there is limited literature available on 3-Methylbutyl nonanoate, it is essential to explore its various aspects.



Synthesis Analysis

The synthesis of 3-Methylbutyl nonanoate involves the esterification of nonanoic acid (also known as pelargonic acid ) with 3-methyl-1-butanol . This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting ester has a fruity and slightly waxy odor.



Molecular Structure Analysis

The molecular formula of 3-Methylbutyl nonanoate is C₁₄H₂₈O₂ , and its systematic name is 3-methylbutyl nonanoate . It consists of a nonanoate (nonanoic acid) group attached to a 3-methylbutyl (isopentyl) group. The ester linkage connects the carboxyl group of nonanoic acid to the hydroxyl group of 3-methylbutanol.



Chemical Reactions Analysis

3-Methylbutyl nonanoate can undergo hydrolysis in the presence of water and an acid or base, yielding nonanoic acid and 3-methyl-1-butanol. Additionally, it can participate in esterification reactions with other alcohols, leading to the formation of various esters.



Physical And Chemical Properties Analysis


  • Physical State : 3-Methylbutyl nonanoate appears as a colorless to pale yellow liquid.

  • Odor : It has a fruity, waxy, and slightly floral odor.

  • Solubility : Soluble in organic solvents (e.g., ethanol, diethyl ether) but insoluble in water.

  • Boiling Point : Approximately 228°C (442°F).


Safety And Hazards


  • Flammability : 3-Methylbutyl nonanoate is flammable; handle with care.

  • Skin Contact : May cause mild skin irritation.

  • Eye Contact : Avoid eye contact; rinse thoroughly if exposed.

  • Ingestion : Not intended for ingestion; avoid accidental consumption.

  • Inhalation : Inhalation exposure should be minimized.


Future Directions

Future research could focus on:



  • Biological Activities : Investigating any potential biological effects or health implications.

  • Applications : Exploring novel applications beyond fragrance and flavor.

  • Environmental Impact : Assessing its environmental fate and toxicity.


properties

IUPAC Name

3-methylbutyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-14(15)16-12-11-13(2)3/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGMLOSSRPFLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064804
Record name Isoamyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless oily liquid with a nutty, oily, apricot-like odour
Record name Isoamyl nonanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/548/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

260.00 to 261.00 °C. @ 760.00 mm Hg
Record name 3-Methylbutyl nonanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037495
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ethanol, insoluble in water
Record name Isoamyl nonanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/548/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.86
Record name Isoamyl nonanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/548/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Methylbutyl nonanoate

CAS RN

7779-70-6
Record name Isoamyl nonanoate
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URL https://commonchemistry.cas.org/detail?cas_rn=7779-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isoamyl nonanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanoic acid, 3-methylbutyl ester
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Record name Isoamyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentyl nonanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.030
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Record name ISOAMYL NONANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY73YYK1JQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methylbutyl nonanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037495
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
LCBA Bessa, MD Robustillo, EC Silva… - Journal of Chemical & …, 2019 - ACS Publications
… (7) Fatty esters of branched-chain alcohols such as 3-methylbutyl dodecanoate (isoamyl laurate) or 3-methylbutyl nonanoate (isoamyl nonanoate) have provided satisfactory results as …
Number of citations: 6 pubs.acs.org
AG Pérez, C Sanz - Handbook of fruit and vegetable flavors, 2010 - Wiley Online Library
Strawberry fruit is consumed for its pleasant flavor as well as its nutrient content. The modern cultivated strawberry (Fragaria× ananassa Duch.) is the most widely distributed strawberry …
Number of citations: 18 onlinelibrary.wiley.com
I Zabetakis, MA Holden - Journal of the Science of Food and …, 1997 - Wiley Online Library
Strawberry flavour, one of the most complicated fruit flavours, has been extensively studied. The different techniques applied to strawberry flavour analysis are critically reviewed. …
Number of citations: 324 onlinelibrary.wiley.com
JS Hough, DE Briggs, R Stevens, TW Young… - Malting and Brewing …, 1982 - Springer
Beer is a complex mixture; over 400 different compounds have been characterized in beer which, in addition, contains macromolecules such as proteins, nucleic acids, carbohydrates …
Number of citations: 27 link.springer.com
CP Morrissy, M Féchir, HM Bettenhausen… - Journal of the …, 2022 - Taylor & Francis
… Four fatty acid esters of importance that contributed to DH141969 and DH142010 were ethyl 2-ethylhexanoate and 3-methylbutyl nonanoate (cumin, fresh, fruity, herbal, orris, apricot, …
Number of citations: 9 www.tandfonline.com
N Martins, R Garcia, D Mendes, AMC Freitas… - Lwt, 2018 - Elsevier
Amphora wines are known in Portugal as Vinhos de Talha. In this ancient technology, alcoholic fermentation takes place in clay vessels in the shape of amphoras. Traditionally, the clay …
Number of citations: 33 www.sciencedirect.com
CP Morrissy - 2023 - ir.library.oregonstate.edu
… Four fatty acid esters of importance that contributed to DH141969 and DH142010 were ethyl 2-ethylhexanoate and 3-methylbutyl nonanoate (cumin, fresh, fruity, herbal, orris, apricot, …
Number of citations: 0 ir.library.oregonstate.edu

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